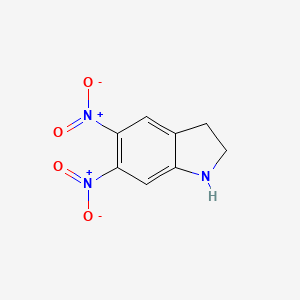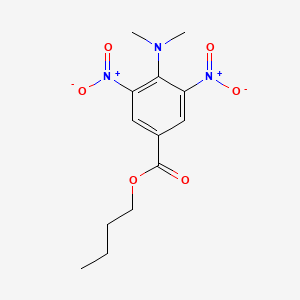
1H-Indole, 2,3-dihydro-5,6-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-インドール, 2,3-ジヒドロ-5,6-ジニトロ-は、分子式C8H7N3O4の化学化合物です。インドールの誘導体であり、インドールは、6員環のベンゼン環が5員環の窒素を含むピロール環と縮合した二環式構造です。この化合物は、インドール環の5位と6位に2つのニトロ基が存在することを特徴としています。
製造方法
合成経路と反応条件: 1H-インドール, 2,3-ジヒドロ-5,6-ジニトロ-は、以下を含む様々な方法で合成できます。
ニトロベンゼン誘導体の還元: 一般的な方法の1つは、対応するインドールの還元によって得られる2,3-ジヒドロインドールの還元が含まれます.
ツェルニアック-アインホルン反応: この方法は、濃硫酸を触媒として用い、インドリンと市販の2-(ヒドロキシメチル)イソインドリン-1,3-ジオンを反応させ、続いて加水分解する反応が含まれます.
工業的製造方法: 1H-インドール, 2,3-ジヒドロ-5,6-ジニトロ-の工業的製造方法は、文献ではあまり詳しく述べられていません。上記で述べた合成方法は、反応条件と精製工程を適切に最適化することで、工業的に拡大できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dinitro-2,3-dihydro-1H-indole typically involves the nitration of 2,3-dihydro-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 5 and 6 positions.
Industrial Production Methods: While specific industrial production methods for 5,6-dinitro-2,3-dihydro-1H-indole are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity.
化学反応の分析
反応の種類: 1H-インドール, 2,3-ジヒドロ-5,6-ジニトロ-は、以下を含む様々な化学反応を起こします。
酸化: この化合物は、対応するオキシンドールを形成するために酸化することができます。
還元: ニトロ基の還元により、アミノ誘導体が生成されます。
置換: 適切な条件下で、ニトロ基は他の官能基に置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: パラジウム触媒または水素化ホウ素ナトリウムの存在下での水素ガスなどの還元剤を使用できます。
置換: 置換反応は、塩基性条件下で、アミンやチオールなどの求核剤を使用して行うことができます。
生成される主要な生成物:
酸化: オキシンドールの生成。
還元: アミノ誘導体の生成。
置換: 置換インドール誘導体の生成。
科学研究への応用
1H-インドール, 2,3-ジヒドロ-5,6-ジニトロ-は、以下を含む様々な科学研究への応用があります。
化学: 複雑な有機分子や複素環式化合物の合成におけるビルディングブロックとして使用されています。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています.
医学: 様々な疾患の治療における潜在的な治療的用途について調査されています。
工業: 染料、顔料、その他の工業用化学品の開発に使用されています。
科学的研究の応用
Chemistry: 5,6-dinitro-2,3-dihydro-1H-indole is used as a precursor in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The nitro groups in 5,6-dinitro-2,3-dihydro-1H-indole may enhance its biological activity, making it a valuable compound for drug discovery and development.
Medicine: Indole derivatives are known for their therapeutic potential. 5,6-dinitro-2,3-dihydro-1H-indole may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals. The unique properties of 5,6-dinitro-2,3-dihydro-1H-indole make it suitable for applications in materials science and chemical manufacturing.
作用機序
1H-インドール, 2,3-ジヒドロ-5,6-ジニトロ-の作用機序には、生物系における分子標的と経路との相互作用が含まれます。この化合物中のニトロ基は、還元されて反応性の中間体を生成し、細胞成分と相互作用して生物学的効果を発揮することができます。 具体的な分子標的と経路は、まだ調査中であり、特定の用途と状況によって異なる可能性があります .
類似の化合物との比較
1H-インドール, 2,3-ジヒドロ-5,6-ジニトロ-は、以下のような他の類似の化合物と比較することができます。
1H-インドール, 2,3-ジヒドロ-: ニトロ基のない単純な誘導体で、様々な合成用途における前駆体として使用されています.
1H-インドール-2,3-ジオン, 5-ニトロ-: 5位にニトロ基を含み、様々な化学および生物学的研究に使用されています.
5,6-ジヒドロキシ-1H-インドール-2-カルボン酸: 5位と6位にヒドロキシ基を持つ化合物で、特定のがんの治療に使用されています.
1H-インドール, 2,3-ジヒドロ-5,6-ジニトロ-の独自性は、その特定の置換パターンにあり、他のインドール誘導体と比較して、明確な化学的および生物学的特性を付与しています。
類似化合物との比較
5,6-diamino-2,3-dihydro-1H-indole: This compound is similar in structure but contains amino groups instead of nitro groups.
5,6-dimethoxy-2,3-dihydro-1H-indole: This compound has methoxy groups at the 5 and 6 positions instead of nitro groups.
2,3-dihydro-1H-indole: The parent compound without any substituents at the 5 and 6 positions.
Uniqueness: The presence of nitro groups at the 5 and 6 positions of 5,6-dinitro-2,3-dihydro-1H-indole imparts unique chemical and biological properties. The nitro groups can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the nitro groups may enhance the biological activity of the compound, making it a valuable candidate for drug discovery and development.
特性
CAS番号 |
19134-12-4 |
|---|---|
分子式 |
C8H7N3O4 |
分子量 |
209.16 g/mol |
IUPAC名 |
5,6-dinitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7N3O4/c12-10(13)7-3-5-1-2-9-6(5)4-8(7)11(14)15/h3-4,9H,1-2H2 |
InChIキー |
KJSAXIDCWCFPSX-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethylphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11552027.png)
![2-[(4-fluorobenzyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11552045.png)
![2-(4-hydroxyphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11552061.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11552065.png)
![2,4-dibromo-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11552070.png)
![2-[(4-Acetylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11552076.png)
![2-Hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11552082.png)
![N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11552086.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11552087.png)
![4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11552090.png)
![3,6-diamino-5-cyano-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11552099.png)
![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11552108.png)

![2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11552121.png)
